molecular formula C10H13Cl2NO2 B1439525 Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride CAS No. 1181457-90-8

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride

Cat. No.: B1439525
CAS No.: 1181457-90-8
M. Wt: 250.12 g/mol
InChI Key: DZAKTLXICQRMLJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional framework defined by its molecular formula C₁₀H₁₂ClNO₂. The compound demonstrates a molecular weight of approximately 213.66 grams per mole, establishing its position within the medium molecular weight organic compound category.

The fundamental structural framework comprises several key architectural elements that define its crystallographic behavior. The molecule contains a central glycine derivative backbone with a methyl ester functionality, providing the primary structural scaffold. The 2-chlorophenyl substituent occupies a critical position, introducing both steric and electronic effects that significantly influence the overall molecular geometry and crystal packing arrangements.

Crystallographic analysis reveals that the compound adopts specific spatial arrangements that optimize intermolecular interactions while minimizing steric hindrance. The Cambridge Structural Database, established in 1965 and containing over 1.3 million accurate three-dimensional structures, serves as the primary repository for such crystallographic information. This database represents the largest curated crystal structure database, providing essential data for understanding molecular architectures through X-ray and neutron diffraction analyses.

The spatial configuration demonstrates characteristic features common to substituted amino acid derivatives. The chlorine atom positioned on the phenyl ring at the ortho position creates distinctive electronic effects that influence both intramolecular and intermolecular interactions within the crystal lattice. These effects manifest as specific bond angles, torsional arrangements, and overall molecular conformations that can be precisely determined through single-crystal X-ray diffraction techniques.

Structural Parameter Value Significance
Molecular Formula C₁₀H₁₂ClNO₂ Base structural composition
Molecular Weight 213.66 g/mol Crystallographic unit mass
Key Functional Groups Ester, amino, chloroarene Primary interaction sites
Stereochemical Centers Variable Conformational diversity

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, influencing both its physical properties and crystallographic characteristics. Tautomerism in this compound primarily involves the amino acid derivative portion of the molecule, where proton migration can occur between nitrogen and oxygen centers.

The primary tautomeric equilibrium involves the amino acid functionality, where the compound can exist in multiple forms depending on the protonation state and environmental conditions. The hydrochloride salt formation significantly stabilizes specific tautomeric forms through ionic interactions, effectively shifting the equilibrium toward the protonated amino form. This stabilization occurs through the formation of strong hydrogen bonding networks within the crystal structure.

Comparative analysis with related amino acid derivatives reveals characteristic patterns in tautomeric behavior. The presence of the 2-chlorophenyl substituent introduces additional electronic effects that influence the relative stability of different tautomeric forms. The electron-withdrawing nature of the chlorine atom affects the basicity of the amino group, thereby modulating the protonation equilibrium and subsequent tautomeric preferences.

Structural studies of similar compounds demonstrate that the methyl ester functionality remains relatively stable across different tautomeric forms, serving as an anchoring point for the molecular framework. The primary variations occur in the amino acid portion, where different protonation states create distinct hydrogen bonding patterns and molecular conformations.

Tautomeric Form Stability Factor Structural Feature Occurrence Frequency
Protonated amino High Ionic hydrogen bonding Predominant in hydrochloride
Neutral amino Moderate Covalent framework Secondary in solution
Zwitterionic Variable Charge separation pH-dependent

Conformational Studies Through X-ray Diffraction

X-ray diffraction analysis provides the most definitive approach for determining the precise conformational characteristics of this compound. These studies reveal detailed information about bond lengths, bond angles, torsional arrangements, and intermolecular interactions that define the compound's three-dimensional structure within the crystalline state.

The conformational analysis demonstrates that the molecule adopts specific preferred orientations that optimize both intramolecular stability and intermolecular packing efficiency. The 2-chlorophenyl group exhibits characteristic orientations relative to the amino acid backbone, with specific torsional angles that minimize steric clashes while maximizing favorable interactions. These conformational preferences are influenced by the electronic properties of the chlorine substituent and the geometric constraints imposed by the amino acid framework.

Intermolecular hydrogen bonding patterns emerge as critical factors in determining the overall crystal structure and conformational preferences. The hydrochloride salt formation facilitates the development of extensive hydrogen bonding networks that stabilize specific conformational arrangements. These networks typically involve interactions between the protonated amino group and chloride anions, as well as secondary interactions involving the ester carbonyl oxygen and aromatic systems.

The crystallographic analysis reveals characteristic packing motifs that are common among related amino acid derivatives. The molecules arrange themselves in specific patterns that maximize attractive interactions while minimizing repulsive forces. The chlorinated aromatic system participates in both halogen bonding interactions and aromatic stacking arrangements, contributing to the overall crystal stability.

Advanced diffraction techniques, including high-resolution single-crystal X-ray diffraction and neutron diffraction, provide complementary information about hydrogen atom positions and electron density distributions. These methods enable precise determination of hydrogen bonding geometries and electronic effects that influence conformational preferences.

Conformational Parameter Typical Range Influence Factor Crystallographic Method
Phenyl-backbone torsion 60-120° Steric optimization Single-crystal X-ray
Hydrogen bond distances 2.6-3.2 Å Electronic attraction Neutron diffraction
Packing coefficient 0.65-0.75 Space filling efficiency Powder diffraction
Thermal parameters Variable Dynamic behavior Temperature-dependent studies

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11;/h2-5,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKTLXICQRMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181457-90-8
Record name Glycine, N-[(2-chlorophenyl)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181457-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride, also known as (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C9H10ClNO2·HCl
  • CAS Number : 213018-92-9
  • IUPAC Name : methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride
  • Molecular Weight : 236.10 g/mol

The compound features an amino group, a chlorophenyl moiety, and a methyl ester group, contributing to its unique reactivity and biological properties. The presence of the chlorine atom is critical as it influences the compound's chemical reactivity and interactions compared to its halogen analogs.

Synthesis

The synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves the following steps:

  • Starting Material : 2-chlorobenzaldehyde.
  • Formation of Intermediate : A condensation reaction with glycine methyl ester hydrochloride in the presence of sodium hydroxide.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the final product.

This multi-step process allows for the selective formation of the desired enantiomer, which is crucial for its biological activity.

Biological Mechanisms

The biological activity of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is attributed to its interaction with specific molecular targets in biological systems. The amino and chlorophenyl groups play critical roles in binding to receptors or enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate exhibits notable antimicrobial properties. It has demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL.

Anticancer Potential

The compound has shown promise in anticancer applications. Studies report that it inhibits cell proliferation in various cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. The mechanism involves apoptosis induction through caspase activation pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus4
Mycobacterium tuberculosis8

These findings highlight the compound's potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

In vitro studies have shown that (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride selectively induces apoptosis in cancer cells:

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast Cancer)0.126High
MCF10A (Normal Cells)>20Low

The selectivity observed suggests that this compound could be developed into a targeted cancer therapy with reduced side effects compared to conventional chemotherapeutics .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Preliminary data suggest that it has favorable pharmacokinetic properties, but further studies are needed to confirm these findings and establish dosing regimens for clinical applications.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes related to neurodegenerative diseases, suggesting its utility in developing new therapeutic agents .

Anticancer Research

Recent research has highlighted the compound's antiproliferative properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

  • Data Table : Antiproliferative Activity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)
This compoundHCT-116 (Colon)12.5
HeLa (Cervical)11.0
MCF-7 (Breast)15.0

This table illustrates the compound's effectiveness compared to standard chemotherapeutic agents .

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions.

  • Research Findings : A series of derivatives were synthesized based on modifications of the original compound, leading to enhanced HDAC inhibition and subsequent antiproliferative effects .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in industrial settings for the synthesis of agrochemicals and other specialty chemicals.

  • Synthesis Pathways : The compound can be employed as a building block in organic synthesis, facilitating the production of complex molecules used in various applications from agriculture to materials science .

Safety Profile

The safety profile of this compound indicates that it poses certain hazards:

  • Hazard Classification :
    • Harmful if swallowed (H302)
    • Causes skin irritation (H315)
    • Causes serious eye irritation (H319)

Proper handling and safety measures should be observed when working with this compound .

Comparison with Similar Compounds

Structural Features :

  • A chloro-substituted phenyl ring at the ortho position.
  • A methyl ester group and a secondary amine functional group.
  • Hydrochloride salt form enhances stability and solubility.

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Key Differences References
Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 2-Cl Reference compound; ortho-chloro substituent
Methyl amino(2-methoxyphenyl)acetate hydrochloride C₁₀H₁₄ClNO₃ 2-OCH₃ Methoxy group increases electron density, altering reactivity and solubility
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride C₉H₁₀ClF₂NO₂ 2,5-diF Difluoro substitution enhances lipophilicity; potential metabolic stability
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride C₁₀H₁₂Cl₃NO₂ 3,4-diCl Dichloro substitution alters steric hindrance and binding affinity

Impact of Substituents :

  • Electron-Withdrawing Groups (Cl, F): Increase stability of the aromatic ring but reduce nucleophilicity at the amino group.
  • Electron-Donating Groups (OCH₃) : Enhance solubility in polar solvents but may reduce metabolic stability .

Structural Analogs with Heterocyclic Moieties

Compound Name Molecular Formula Heterocyclic Component Pharmacological Relevance References
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride C₁₅H₁₈ClN₂O₂S Thiophene ring Clopidogrel impurity; antiplatelet activity
Methyl (R)-(−)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate C₁₆H₁₇ClNO₂S Thieno[3,2-c]pyridine ring Active metabolite of clopidogrel

Key Observations :

  • Thiophene-containing analogs (e.g., clopidogrel derivatives) exhibit enhanced binding to P2Y₁₂ receptors, critical for antiplatelet effects .
  • The absence of a thieno-pyridine ring in the target compound limits direct pharmacological activity but retains utility as a synthetic intermediate .

Positional Isomers and Stereoisomers

Compound Name Molecular Formula Chlorine Position Stereochemistry References
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 4-Cl Racemic mixture
(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 2-Cl R-configuration
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride C₁₀H₁₃Cl₂NO₂ 2-Cl S-configuration

Critical Notes:

  • 4-Chloro Isomer : Para-substitution reduces steric interactions but may decrease binding affinity in chiral environments compared to ortho-substituted analogs .
  • Stereoisomerism : The (S)-enantiomer is often pharmacologically active in clopidogrel-related compounds, while the (R)-enantiomer is typically inactive .

Preparation Methods

Starting Material Preparation

  • The starting material, S-(+)-methyl-α-amino-(2-chlorophenyl)acetate , can be obtained by reacting its tartaric acid salt with inorganic or organic bases.

    Bases used include:

    • Inorganic: sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, sodium methoxide, potassium methoxide.
    • Organic: methylamine, dimethylamine, triethylamine, di-isopropylamine, N,N-di-isopropylethylamine, butyl amine.
  • The reaction is typically conducted under mild conditions to avoid racemization and degradation.

Amination Reaction

  • The amino substitution is introduced by reacting the above intermediate with 2-thienyl-p-toluenesulfonate or similar alkylating agents.
  • Solvents used for this step include water, tertiary-butyl acetate, and toluene.
  • Reaction temperatures range from approximately 30°C to 120°C, with optimal yields often obtained between 80°C and 110°C or at the reflux temperature of the solvent.
  • The reaction time may vary from 1 to 36 hours, with 1 to 15 hours being common.

Salt Formation and Isolation

  • After the amination step, the reaction mixture is treated with hydrochloric acid to form the hydrochloride salt.
  • The solvent is removed by evaporation, distillation under vacuum, or other drying techniques such as spray drying or agitated thin film drying.
  • Vacuum distillation is often performed under pressures ranging from below 100 mm Hg to 600 mm Hg and temperatures between 20°C and 70°C to minimize impurity formation.
  • The final product is isolated as This compound with high purity and yield.

Reaction Conditions and Optimization

Step Reagents / Conditions Solvent(s) Temperature Range (°C) Time (hours) Notes
a Tartaric acid salt + base (NaOH, KOH, etc.) Aqueous or organic base Ambient to 80 1-3 Mild conditions to maintain stereochemistry
b Methyl α-amino-(2-chlorophenyl)acetate + 2-thienyl-p-toluenesulfonate Water, t-BuOAc, toluene 30 - 120 1 - 36 Reflux preferred; solvent choice affects yield
c Acidification with HCl Reaction mixture Ambient to reflux 1 - 5 Salt formation and solvent removal by evaporation

Research Findings and Advantages

  • The use of organic and inorganic bases in step a allows for flexibility depending on scale and desired purity.
  • The choice of solvent in step b significantly influences the reaction rate and product isolation.
  • Reaction temperatures and times are optimized to balance conversion and minimize byproducts.
  • The hydrochloride salt formation enhances compound stability and facilitates purification.
  • Removal of solvents under vacuum at controlled temperatures prevents impurity formation and degradation.
  • The described methods yield high-purity products suitable for pharmaceutical applications without extensive purification steps.

Summary Table of Key Parameters

Parameter Range / Options Impact on Process
Bases for step a NaOH, KOH, Na2CO3, triethylamine, methylamine Affects deprotonation efficiency and stereochemistry preservation
Alkylating agent 2-thienyl-p-toluenesulfonate Introduces amino substituent, critical for activity
Solvents Water, tertiary-butyl acetate, toluene Solubility and reaction kinetics
Temperature 30°C to 120°C Reaction rate and product stability
Reaction time 1 to 36 hours Conversion and impurity profile
Salt formation agent Hydrochloric acid Product stability and isolation
Solvent removal method Vacuum distillation, rotary evaporation, spray drying Purity and yield

Q & A

Q. What are the primary synthetic routes for Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride?

The compound is synthesized via condensation of 4,5,6,7-tetrahydrothienopyridine hydrochloride with methyl α-bromo-2-chlorophenyl acetate. Chiral resolution using agents like laevorotatory camphor-10-sulfonic acid separates the (S)- and (R)-isomers, with the (S)-isomer being further processed into Clopidogrel. The (R)-isomer is racemized for reuse .

Q. How is the compound structurally characterized in academic research?

Single-crystal X-ray diffraction confirms its stereochemistry, with key parameters such as an R factor of 0.039 and a Cl⋯O contact distance of 3.018 Å. These structural insights are critical for understanding reactivity and enantiomeric purity .

Q. What role does this compound play in Clopidogrel synthesis?

It serves as a chiral intermediate. The (S)-enantiomer is converted into Clopidogrel bisulfate via hydrolysis and sulfonation, while the (R)-enantiomer is racemized to maximize yield. This process highlights the importance of stereochemical control in pharmaceutical synthesis .

Q. What analytical methods are used to verify purity and identity?

High-performance liquid chromatography (HPLC) with chiral columns, mass spectrometry (MS), and nuclear magnetic resonance (NMR) are standard. Impurities like the open-ring methyl ester (CAS 141109-19-5) are monitored using LC-MS/MS .

Advanced Research Questions

Q. How are stereochemical challenges addressed during synthesis?

Enantiomeric resolution requires chiral auxiliaries (e.g., camphor sulfonic acid) and optimized solvent systems. Polar solvents like dimethylformamide (DMF) enhance reaction efficiency, while temperature control minimizes racemization during isolation .

Q. What methodologies are employed for impurity profiling and quantification?

  • Impurity Identification : HPLC coupled with high-resolution MS detects derivatives like Clopidogrel carboxylic acid (CAS 324757-50-8) .
  • Quantification : Deuterated internal standards (e.g., methyl-d₃ derivatives) improve accuracy in pharmacokinetic studies .

Q. How do computational models aid in optimizing synthesis?

Density functional theory (DFT) predicts transition states for key reactions, such as the nucleophilic substitution between thienopyridine and methyl α-bromo-2-chlorophenyl acetate. These models guide solvent selection and catalyst design to reduce energy barriers .

Q. What stability challenges arise under varying storage conditions?

The compound is hygroscopic and degrades in acidic environments, forming carboxylic acid impurities. Stability studies recommend anhydrous storage at -20°C and inert atmospheres to prevent hydrolysis .

Q. How does structural modification impact biological activity?

Modifying the thienyl or chlorophenyl groups alters antiplatelet efficacy. For example, replacing the thienyl moiety with furan reduces binding to the P2Y₁₂ receptor, highlighting structure-activity relationships critical for derivative design .

Q. What advanced techniques resolve contradictions in reaction yield data?

  • DoE (Design of Experiments) : Evaluates interactions between variables like solvent polarity and catalyst loading.
  • In situ FTIR : Monitors real-time reaction progress to identify kinetic bottlenecks, such as byproduct formation .

Methodological Considerations

  • Stereochemical Analysis : Use circular dichroism (CD) to validate enantiomeric excess (ee) post-resolution .
  • Scale-Up Challenges : Continuous flow reactors improve reproducibility in large-scale synthesis by minimizing thermal gradients .
  • Safety Protocols : Adhere to OSHA guidelines (H302, H315) for handling chlorinated intermediates, including ventilation and eye protection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride
Reactant of Route 2
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Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride

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